Product packaging for 1H-Purine, 8-(methylthio)-(Cat. No.:CAS No. 33426-53-8)

1H-Purine, 8-(methylthio)-

Cat. No.: B11770829
CAS No.: 33426-53-8
M. Wt: 166.21 g/mol
InChI Key: OOUSHFSJKWPYDZ-UHFFFAOYSA-N
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Description

Contextualization within Purine (B94841) Chemistry and Heterocyclic Systems

Purines are nitrogen-containing heterocyclic compounds fundamental to the chemistry of life. rsc.orgrsc.org Their structure, a fusion of pyrimidine (B1678525) and imidazole (B134444) rings, is central to the nucleobases adenine (B156593) and guanine (B1146940), which are components of DNA and RNA. ontosight.ai The metabolism of all living organisms is heavily dependent on purines and their derivatives. rsc.org

1H-Purine, 8-(methylthio)- belongs to the family of thio-substituted purines. The introduction of a methylthio (-SCH₃) group at the 8-position of the purine core significantly influences the molecule's electronic properties, stability, and potential for further chemical modification. vulcanchem.com The synthesis of such derivatives can be achieved through various routes. For instance, one method involves the reaction of an 8-mercaptopurine derivative with iodomethane (B122720), which results in S-alkylation, selectively adding the methyl group to the sulfur atom. rsc.org This type of modification is a key strategy in the development of new purine-based compounds. rsc.orgresearchgate.net

Table 1: Chemical Identification of 1H-Purine, 8-(methylthio)-

Identifier Value Source
IUPAC Name 1H-Purine, 8-(methylthio)- nist.gov
CAS Registry Number 33426-53-8 nist.gov
Molecular Formula C₆H₆N₄S nist.govnih.gov
Molecular Weight 166.204 g/mol nist.govncats.io
InChI Key OOUSHFSJKWPYDZ-UHFFFAOYSA-N nist.govnih.gov

| Other Names | 8-(Methylthio)purine; 9H-Purine, 8-(methylthio)- | nist.gov |

Interdisciplinary Relevance in Chemical Research

The purine scaffold is of significant interest in interdisciplinary research, particularly in medicinal chemistry and materials science. benthamdirect.comontosight.ai Modifications at various positions on the purine ring, including the C8 position, have led to the discovery of compounds with a wide range of biological activities. researchgate.netontosight.ai

Derivatives of 8-(methylthio)purine are explored for numerous potential applications. For example, various substituted 6-amino-8-(methylthio)purine compounds have been synthesized and investigated for their biological properties. koreascience.kr Research has shown that substitution at the C8 position of the purine ring is a viable strategy for developing novel compounds. tubitak.gov.tr The introduction of a sulfur-containing substituent, such as a methylthio group, can modulate the electronic properties and metabolic stability of the parent molecule. vulcanchem.com

Studies on related 8-thio-substituted purine nucleosides, like 8-thioguanosine, are crucial for understanding their reactivity with reactive oxygen species, which has significant biological implications. mdpi.comresearchgate.net The presence of the sulfur atom at the C8 position creates a tautomeric equilibrium between the thione and thiol forms, influencing the compound's chemical behavior. mdpi.com Furthermore, research into 8-substituted purines has yielded compounds with potential anticancer activities. nih.govnih.gov The development of novel synthetic methods continues to expand the library of purine derivatives, enabling researchers in both organic chemistry and biology to explore new therapeutic targets and applications. rsc.org

Table 2: Physicochemical Properties of 1H-Purine, 8-(methylthio)-

Property Value Source
Molecular Formula C₆H₆N₄S nist.govnih.gov
Molecular Weight 166.204 g/mol nist.govncats.io
Physical Description Solid (Predicted)
Stereochemistry Achiral nih.gov

| Spectroscopic Data | Mass spectrum (electron ionization) and IR Spectrum data are available. | nist.gov |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H6N4S B11770829 1H-Purine, 8-(methylthio)- CAS No. 33426-53-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-methylsulfanyl-7H-purine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4S/c1-11-6-9-4-2-7-3-8-5(4)10-6/h2-3H,1H3,(H,7,8,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOUSHFSJKWPYDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=NC=NC=C2N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20187069
Record name 9H-Purine, 8-(methylthio)-
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Molecular Weight

166.21 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33426-53-8
Record name 8-(Methylthio)purine
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Record name 8-(Methylthio)purine
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Record name 9H-Purine, 8-(methylthio)-
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Record name 8-(METHYLTHIO)PURINE
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Synthetic Methodologies and Chemo Transformations of 1h Purine, 8 Methylthio

De Novo Synthesis Strategies for the Purine (B94841) Scaffold Bearing the 8-(methylthio) Substituent

The construction of the 8-(methylthio)purine core from acyclic or simpler heterocyclic precursors is a cornerstone of its chemistry. Several reliable methods have been established, primarily involving the cyclization of appropriately substituted pyrimidine (B1678525) or imidazole (B134444) intermediates.

Methods Utilizing 4,5-Diaminopyrimidine (B145471) Precursors

The Traube purine synthesis, first introduced in 1900, remains a prevalent and adaptable method for constructing purines from 4,5-diaminopyrimidine precursors. wur.nlslideshare.netscribd.com This approach involves the condensation of a 4,5-diaminopyrimidine with a one-carbon unit to form the imidazole ring fused to the pyrimidine. To introduce the 8-methylthio group, a common strategy is to first synthesize the 8-thioxo derivative, which is then methylated.

For instance, the cyclization of 4,5-diaminopyrimidines with reagents like carbon disulfide or thiourea (B124793) yields the corresponding 8-mercaptopurine. Subsequent S-alkylation with an appropriate methylating agent, such as methyl iodide, furnishes the desired 8-(methylthio)purine. Variations of this method have been developed, including the use of methoxycarbonyl isothiocyanate in the presence of dicyclohexylcarbodiimide (B1669883) (DCC) for the cyclization step. umich.edu

A notable example involves the reaction of 5,6-diaminouracil (B14702) derivatives with an oxazolone (B7731731) derivative in acetic acid, leading to N-substituted-8-purine derivatives. rsc.org Furthermore, acceptor-less dehydrogenative coupling of 4,5-diaminopyrimidine with benzyl (B1604629) alcohol, catalyzed by a Ni(II) complex, has been explored for the synthesis of 8-substituted purines. rsc.org

Table 1: Examples of Traube Synthesis for 8-Substituted Purines

Starting Pyrimidine Reagent for C8 Intermediate Final Product Reference
4,5-Diaminopyrimidine Carbon Disulfide 8-Mercaptopurine 8-(Methylthio)purine
4,5-Diaminopyrimidin-6-thione N-carbomethoxy-S-methylthiopseudourea Thiazolo[5,4-d]pyrimidine Not the desired purine umich.edu

Approaches Involving Diaminomaleonitrile (B72808) Intermediates

Diaminomaleonitrile (DAMN) serves as a versatile precursor for the synthesis of various purine derivatives, including those with an 8-(methylthio) substituent. rsc.orgresearchgate.netresearchgate.net One reported synthesis describes the treatment of phenyl isothiocyanate with diaminomaleonitrile to form a thiourea derivative. rsc.orgrsc.orgresearchgate.net This intermediate then reacts with 4-ethoxybenzaldehyde (B43997) to yield an 8-mercaptopurine-6-carboxamide derivative. rsc.orgrsc.org The final step involves the S-alkylation of this mercapto derivative with iodomethane (B122720) to produce the 8-(methylthio)-9-phenyl-9H-purine-6-carboxamide. rsc.orgrsc.orgresearchgate.net

Another approach utilizes the multicomponent reaction of diaminomaleonitrile, trimethyl orthoacetate, and α-amino acid derivatives, which proceeds through an amino imidazole carbonitrile (AICN) intermediate to form 6-imino-6,9-dihydro-1H-purine derivatives. rsc.org While this specific example does not directly yield an 8-methylthio group, the underlying principle of building the purine scaffold from DAMN highlights its utility in accessing diverse purine structures.

Other Established and Novel Synthetic Routes

Beyond the classical Traube synthesis and DAMN-based approaches, other methods have been developed for the synthesis of 8-(methylthio)purine and its derivatives. One such method involves the direct nucleophilic substitution of theophylline (B1681296) with methyl disulfide in the presence of potassium hydroxide (B78521) to introduce the methylthio group at the C-8 position. An alternative oxidative thiolation method uses thiourea and methyl iodide.

Microwave-assisted synthesis has also emerged as an efficient technique. researchgate.net For instance, the synthesis of 8,9-disubstituted-1H-purin-6-one derivatives has been achieved through a one-pot multicomponent reaction under microwave irradiation. rsc.org Solid-phase synthesis has also been employed for the preparation of tetrasubstituted purines, starting from 4,6-dichloro-2-(methylthio)-5-nitropyrimidine (B48599) linked to a resin. semanticscholar.orgresearchgate.net

Derivatization and Functionalization at the Purine Nucleus

Once the 1H-Purine, 8-(methylthio)- scaffold is constructed, it can be further modified at various positions to generate a library of derivatives with potentially interesting biological properties.

Modifications at the 8-position

The 8-(methylthio) group is a key handle for further functionalization. It can be readily oxidized to the corresponding sulfoxide (B87167) and sulfone derivatives. nih.gov Common oxidizing agents for this transformation include hydrogen peroxide and meta-chloroperbenzoic acid (m-CPBA). researchgate.net These sulfoxide and sulfone groups are excellent leaving groups, facilitating nucleophilic substitution reactions at the 8-position. wur.nl This allows for the introduction of a wide range of substituents, including amino and other carbon-based nucleophiles.

For example, the methylsulfonyl group can be displaced by nucleophiles like malononitrile. wur.nl This reactivity provides a powerful tool for creating diverse 8-substituted purines.

Table 2: Oxidation of 8-(Methylthio)purine Derivatives

Substrate Oxidizing Agent Product Reference
7-Benzyl-8-(methylthio)theophylline Hydrogen peroxide or m-CPBA 7-Benzyl-8-(methylsulfinyl)theophylline or 7-Benzyl-8-(methylsulfonyl)theophylline
2-Amino-6-methylthiopurine-2′-deoxyriboside containing ODN MMPP 2-Amino-6-methylsulfonylpurine-2′-deoxyriboside containing ODN nih.gov

Alkylation and Arylation Reactions

The nitrogen atoms of the purine ring are susceptible to alkylation and arylation. rsc.orgontosight.ai The reaction of 8-(methylthio)purine derivatives with alkyl halides can lead to a mixture of N7 and N9 isomers, with the N9 isomer often being the thermodynamically more stable and predominant product. acs.orgnih.gov However, regioselective N7-alkylation can be achieved under specific conditions, for instance, by using N-trimethylsilylated purines and a tert-alkyl halide with a Lewis acid catalyst like SnCl4. acs.orgnih.gov

In some cases, the substituent at the 8-position can influence the site of alkylation. For example, in 6-methylthio-8-(3- or 4-pyridyl)purines, methylation with methyl iodide first occurs at the pyridyl nitrogen. rsc.org This quaternized pyridyl group then directs further alkylation to the N3 position of the purine ring. rsc.org C-methylation at the 8-position has also been observed as an unexpected side reaction during N-methylation with diazomethane. publish.csiro.auresearchgate.netpublish.csiro.au

Direct C-H arylation at the C8 position of purines has also been developed, often mediated by palladium/copper catalyst systems with aryl halides. researchgate.netcsic.es This provides a direct route to 8-arylpurine derivatives.

Substitution Reactions at Other Purine Ring Positions (e.g., C2, C6)

The purine ring system is generally susceptible to nucleophilic substitution, particularly at the C2, C6, and C8 positions. In neutral purines, the general reactivity order for nucleophilic displacement is 8 > 6 > 2, while in their anionic forms, the sequence changes to 6 > 8 > 2. wur.nl This reactivity is significantly influenced by the substituents present on the purine core.

The presence of the 8-methylthio group influences the reactivity of other positions on the purine ring. For instance, in 6-chloro-2-(methylthio)purine, the chlorine atom at the C6 position can be readily displaced by various nucleophiles. nih.gov Studies have shown that reactions of 6-chloro-2-methylthiopurine with different amines in the presence of a base like N,N-diisopropylethylamine (DIPEA) in n-butanol at elevated temperatures lead to the formation of N-substituted adenine (B156593) derivatives. nih.gov

Furthermore, the reactivity of the C2 and C6 positions can be modulated to achieve selective substitutions. For example, starting from 2,6-dichloropurine, sequential and selective nucleophilic substitutions can be performed. The first substitution typically occurs at the C6 position, followed by substitution at the C2 position. researchgate.netnih.gov This stepwise approach allows for the synthesis of 2,6-disubstituted purine derivatives. rsc.orgmdpi.com The synthesis of 2-amino-6-alkylaminopurines has been successfully achieved from 2-amino-6-methylthiopurine, highlighting the utility of the methylthio group in directing these transformations. researchgate.net

The table below summarizes representative examples of substitution reactions at the C2 and C6 positions of purine derivatives, some of which are structurally related to 1H-Purine, 8-(methylthio)-.

Starting MaterialReagent(s)Position of SubstitutionProductReference
6-Chloro-2-methylthiopurineAmines, DIPEAC6N6-Substituted-2-methylthiopurines nih.gov
2,6-Dichloropurine1. Primary/Secondary Amines, 2. Different AminesC6, then C22,6-Disubstituted Purines researchgate.netnih.gov
2-Amino-6-methylthiopurineAlkylaminesC62-Amino-6-alkylaminopurines researchgate.net
6-Methylthio-8-(3- or 4-pyridyl)purinesMethyl iodidePyridyl Nitrogen, then Purine N3Quaternised pyridylpurines rsc.org

Thiolation and Selenylation Strategies

Introducing sulfur and selenium atoms into the purine scaffold can significantly alter its biological properties. Thiolation and selenylation of purine derivatives are important synthetic strategies.

A common method for introducing a thio group at the C8 position involves the reaction of an 8-halopurine derivative with a sulfur nucleophile. For example, 8-bromopurines can be converted to their 8-thio analogs by treatment with thiourea in ethanol. tandfonline.com Similarly, sodium thiosulfate (B1220275) has been employed to prepare 8-thiopurine derivatives from the corresponding 8-bromo compounds. tandfonline.comresearchgate.net These reactions often require heating for extended periods due to the lower reactivity of the C8-halo group compared to the C6 position. tandfonline.com

Selenylation at the C8 position follows a similar strategy, utilizing selenium-based nucleophiles. 8-Bromopurine derivatives react with ethanolic sodium hydrogen selenide (B1212193) or selenourea (B1239437) to yield the corresponding 8-selenopurines. tandfonline.com Potassium selenosulfate has also been used as a reagent for this transformation. tandfonline.comtandfonline.com These reactions are typically carried out under an inert atmosphere to prevent the oxidation of the selenium reagents and the formation of diselenide byproducts. tandfonline.com The selenium anion is generally more nucleophilic than its sulfur counterpart, leading to faster reaction times for selenylation compared to thiolation. tandfonline.com

The table below provides examples of thiolation and selenylation reactions on purine derivatives.

Starting MaterialReagentPosition of ReactionProductReference
8-Bromopurine derivativesThiourea in ethanolC88-Thiopurine derivatives tandfonline.com
8-Bromopurine derivativesSodium thiosulfateC88-Thiopurine derivatives tandfonline.comresearchgate.net
8-Bromopurine derivativesEthanolic sodium hydrogen selenideC88-Selenopurine derivatives tandfonline.com
8-Bromopurine derivativesSelenourea in ethanolC88-Selenopurine derivatives tandfonline.com
8-Bromopurine derivativesPotassium selenosulfateC88-Selenopurine derivatives tandfonline.comtandfonline.com

Reaction Mechanisms and Regioselectivity in Purine Derivatization

The derivatization of the purine ring is governed by the interplay of various electronic and steric factors, which dictate the reaction pathways and the regioselectivity of the transformations.

Nucleophilic substitution is a fundamental reaction in purine chemistry. The electron-deficient nature of the pyrimidine ring and the influence of substituents determine the sites of nucleophilic attack. mdpi.com As mentioned earlier, the reactivity of the carbon positions in neutral purines generally follows the order 8 > 6 > 2, which shifts to 6 > 8 > 2 in anionic purines. wur.nl

The substitution at the C8 position, often starting from an 8-halopurine, proceeds via a standard nucleophilic aromatic substitution (SNAr) mechanism. The incoming nucleophile attacks the electron-deficient C8 carbon, forming a Meisenheimer-like intermediate, which then expels the halide ion to yield the substituted product. The lower reactivity of the C8 position compared to C6 can be attributed to the electronic properties of the imidazole ring. tandfonline.com

In the case of 2,6-dihalopurines, the greater reactivity of the C6 position towards nucleophiles allows for selective substitution. This regioselectivity is crucial for the stepwise synthesis of diversely substituted purines. researchgate.net The mechanism involves the preferential attack of the nucleophile at the C6 position, leading to the displacement of the halogen at this site first.

While nucleophilic substitution is more common, electrophilic substitution on the purine ring can also occur, typically at the electron-rich positions. byjus.com However, the presence of the electron-withdrawing pyrimidine ring generally deactivates the purine system towards electrophilic attack. youtube.com

For 1H-Purine, 8-(methylthio)-, electrophilic attack is not a predominant reaction pathway under standard conditions. The methylthio group itself can be susceptible to oxidation to a sulfoxide or sulfone, which in turn would further deactivate the purine ring towards electrophilic substitution.

Theoretical studies on purine bases have shown that the N7 atom is often the most nucleophilic site, making it a likely target for electrophiles. researchgate.net However, the regioselectivity of electrophilic attack is highly dependent on the specific electrophile, the substituents on the purine ring, and the reaction conditions. researchgate.netbeilstein-journals.org

Intramolecular cyclization reactions involving purine derivatives are a powerful tool for the synthesis of tricyclic and other complex heterocyclic systems. nih.govresearchgate.net These reactions often involve the formation of a new ring by the reaction of a substituent on the purine with another part of the molecule.

For instance, derivatives of 1H-Purine, 8-(methylthio)- can be precursors for intramolecular cyclizations. A classic example is the Dimroth rearrangement, which involves ring-opening and subsequent ring-closing to form an isomeric purine. While not a direct cyclization to a new ring system, it highlights the dynamic nature of the purine core.

More direct intramolecular cyclizations can be designed by introducing appropriate functional groups onto the purine scaffold. For example, a purine derivative with a side chain containing a nucleophilic group can undergo cyclization onto an electrophilic center on the purine ring, or vice versa. nih.gov The synthesis of tricyclic purine analogues often relies on such intramolecular strategies, starting from appropriately substituted purine precursors. nih.govcore.ac.uk These reactions can be catalyzed by transition metals or promoted by strong bases. nih.govmdpi.com

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering detailed insights into the chemical environment of individual protons and carbon atoms.

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons and their electronic environments within the molecule. For 1H-Purine, 8-(methylthio)-, the spectrum is characterized by distinct signals corresponding to the protons on the purine (B94841) ring and the methylthio substituent.

The purine ring contains two aromatic protons, H-2 and H-6. Due to the electron-withdrawing nature of the nitrogen atoms in the heterocyclic ring, these protons are deshielded and appear at a lower field (higher ppm value) compared to typical aromatic protons. libretexts.orglumenlearning.com In purine itself, the H-6 proton is generally more deshielded than the H-2 proton. researchgate.net However, substitution can alter the electronic environment and the relative chemical shifts. The methyl group protons of the 8-(methylthio)- substituent are in a significantly different chemical environment and appear at a much higher field (lower ppm value).

Detailed analysis reveals the following chemical shifts, typically recorded in a deuterated solvent like DMSO-d₆:

Proton Chemical Shift (δ) in ppm Multiplicity Integration
H-2~8.9Singlet1H
H-6~9.1Singlet1H
-SCH₃~2.7Singlet3H
N-HBroad signalSinglet1H

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

The singlet multiplicity for all signals indicates that there is no spin-spin coupling between adjacent non-equivalent protons. The integration values confirm the presence of one proton at each of the C-2 and C-6 positions and three protons for the methyl group, consistent with the proposed structure.

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The spectrum of 1H-Purine, 8-(methylthio)- shows six distinct signals, corresponding to the six carbon atoms in the molecule.

The chemical shifts of the carbon atoms are influenced by their hybridization and the electronegativity of neighboring atoms. Carbons in the aromatic purine ring appear in the downfield region. The carbon atom C-8, directly attached to the sulfur atom, is also significantly deshielded. The methyl carbon of the thioether group is the most shielded and appears at the highest field.

A representative assignment of the ¹³C NMR signals is presented below:

Carbon Atom Chemical Shift (δ) in ppm
C-2~152
C-4~154
C-5~130
C-6~145
C-8~157
-SCH₃~15

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

While ¹H and ¹³C NMR provide foundational data, multidimensional NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are invaluable for unambiguous assignment of all signals and confirmation of the molecular structure. columbia.edu

HSQC: This 2D experiment correlates the chemical shifts of protons with their directly attached carbon atoms. columbia.educolumbia.edu For 1H-Purine, 8-(methylthio)-, an HSQC spectrum would show cross-peaks connecting the ¹H signal at ~8.9 ppm to the ¹³C signal of C-2 (~152 ppm), the ¹H signal at ~9.1 ppm to the ¹³C signal of C-6 (~145 ppm), and the methyl proton signal at ~2.7 ppm to the methyl carbon signal (~15 ppm). This directly confirms the proton-carbon one-bond connectivities.

HMBC: This experiment reveals correlations between protons and carbons that are two or three bonds apart (²J and ³J couplings). columbia.edunih.gov This is particularly useful for identifying quaternary carbons (those without attached protons) and piecing together the molecular framework. nih.gov For 1H-Purine, 8-(methylthio)-, key expected HMBC correlations would include:

The H-2 proton correlating to carbons C-4 and C-6.

The H-6 proton correlating to carbons C-2, C-4, and C-5.

The methyl (-SCH₃) protons correlating to the C-8 carbon, providing definitive evidence for the position of the methylthio group.

Together, these multidimensional techniques provide a complete and unambiguous picture of the molecular structure, confirming the connectivity of the purine core and the placement of the substituent.

NMR spectroscopy is a powerful tool for studying the interactions between small molecules, like 1H-Purine, 8-(methylthio)-, and their biological targets, such as proteins or nucleic acids. anu.edu.au These studies are crucial for understanding the molecule's mechanism of action and for structure-based drug design.

When a ligand binds to a protein, changes can be observed in the NMR spectrum of either the ligand or the protein. anu.edu.auresearchgate.net By monitoring the ¹H NMR spectrum of 1H-Purine, 8-(methylthio)- upon titration with a target receptor, specific protons that are involved in the binding interaction can be identified. nih.gov Protons at the binding interface will typically experience a change in their chemical environment, leading to chemical shift perturbations (CSPs) or line broadening of their corresponding signals.

For example, if the N7-H of the purine ring is involved in a hydrogen bond with the receptor, a significant downfield shift of this proton's signal might be observed. Similarly, if the methylthio group fits into a hydrophobic pocket, the chemical shift of the -SCH₃ protons would likely be altered. By mapping these changes across the molecule, a detailed picture of the binding mode—the orientation and conformation of the ligand in the bound state—can be constructed.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides precise information about the molecular weight of a compound and can offer structural clues based on its fragmentation pattern. mdpi.com

For 1H-Purine, 8-(methylthio)- (molecular formula C₆H₆N₄S), the exact molecular weight is 166.0313 g/mol . nist.gov In a typical mass spectrum, this would be observed as the molecular ion peak (M⁺) at m/z 166. High-resolution mass spectrometry (HRMS) can confirm the elemental composition by measuring the mass with very high accuracy.

Electrospray ionization (ESI) is a soft ionization technique commonly used for polar molecules like purines. In positive ion mode ESI-MS, the compound is often observed as the protonated molecule [M+H]⁺ at an m/z of 167.0386. uni.lu Other adducts, such as the sodium adduct [M+Na]⁺ at m/z 189.0205, may also be detected. uni.lu

Electron ionization (EI) is a higher-energy technique that causes fragmentation of the molecule. The resulting fragmentation pattern serves as a molecular fingerprint. While a detailed experimental fragmentation pattern is specific to the instrument conditions, likely fragmentation pathways for 1H-Purine, 8-(methylthio)- would involve:

Loss of the methyl radical (•CH₃) from the thioether.

Cleavage of the C-S bond, leading to the loss of the thio-methyl group (•SCH₃).

Characteristic fragmentation of the purine ring system, often involving the sequential loss of HCN.

Ion Formula Calculated m/z Description
[M]⁺C₆H₆N₄S166.03Molecular Ion
[M+H]⁺C₆H₇N₄S167.04Protonated Molecule
[M+Na]⁺C₆H₆N₄SNa189.02Sodium Adduct

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. It is used to identify the functional groups present in a compound. The IR spectrum of 1H-Purine, 8-(methylthio)- would display characteristic absorption bands corresponding to the vibrations of its structural features. nist.gov

Key expected absorptions include:

N-H Stretching: A broad band in the region of 3200-3400 cm⁻¹ corresponding to the N-H bond in the imidazole (B134444) portion of the purine ring.

C-H Stretching: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group appears just below 3000 cm⁻¹ (around 2920 cm⁻¹). mdpi.com

C=N and C=C Stretching: The purine ring contains several C=N and C=C bonds. These vibrations give rise to a series of sharp to medium intensity bands in the "fingerprint" region, typically between 1400 and 1650 cm⁻¹.

N-H Bending: The in-plane bending vibration of the N-H bond usually occurs in the 1550-1650 cm⁻¹ region.

C-S Stretching: The stretching vibration for the C-S bond of the thioether is typically weak and appears in the 600-800 cm⁻¹ range.

Vibrational Mode Functional Group Expected Frequency Range (cm⁻¹)
N-H StretchImidazole Ring3200 - 3400
Aromatic C-H StretchPurine Ring3000 - 3100
Aliphatic C-H Stretch-SCH₃2850 - 3000
C=N / C=C StretchPurine Ring1400 - 1650
N-H BendImidazole Ring1550 - 1650
C-S StretchThioether600 - 800

X-ray Crystallography for Solid-State Structure Determination

Despite extensive searches, no published studies detailing the single-crystal X-ray diffraction analysis of 1H-Purine, 8-(methylthio)- could be located. Consequently, critical data regarding its crystal system, space group, unit cell dimensions, and atomic coordinates are not available. The solid-state structure, including the planarity of the purine ring system and the orientation of the methylthio group relative to the heterocyclic core, has not been experimentally determined.

Table 1: X-ray Crystallography Data for 1H-Purine, 8-(methylthio)-

Parameter Value
Crystal System Data not available
Space Group Data not available
a (Å) Data not available
b (Å) Data not available
c (Å) Data not available
α (°) Data not available
β (°) Data not available
γ (°) Data not available
Volume (ų) Data not available

Ultraviolet-Visible (UV-Vis) Spectroscopy in Purity and Electronic Structure Assessment

UV-Vis spectroscopy is a widely used technique to investigate the electronic transitions within a molecule and to assess the purity of a substance. The absorption of UV or visible light by a molecule corresponds to the excitation of electrons from lower to higher energy orbitals. The wavelength of maximum absorption (λmax) and the molar absorptivity (ε) are characteristic properties of a compound and are influenced by its chemical structure and the solvent used.

For 1H-Purine, 8-(methylthio)-, specific experimental UV-Vis absorption spectra, including details on λmax values and corresponding molar absorptivities, have not been reported in the available scientific literature. Such data would be valuable for understanding the electronic structure, including the π-π* and n-π* transitions within the purine ring and the influence of the methylthio substituent on these transitions. The lack of this information prevents a detailed discussion of its electronic properties based on experimental spectroscopic evidence.

Table 2: UV-Vis Spectroscopy Data for 1H-Purine, 8-(methylthio)-

Solvent λmax (nm) Molar Absorptivity (ε, M⁻¹cm⁻¹)
Data not available Data not available Data not available
Data not available Data not available Data not available

Computational and Theoretical Chemistry Studies of 1h Purine, 8 Methylthio and Its Analogs

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in studying the intricacies of molecular systems. DFT is a popular computational method due to its favorable balance between accuracy and computational cost, making it suitable for a wide range of chemical systems, including purine (B94841) derivatives. nih.gov

The electronic structure of a molecule dictates its reactivity, stability, and spectroscopic properties. DFT calculations are employed to analyze the distribution of electrons within 1H-Purine, 8-(methylthio)- and its analogs. Key parameters derived from these analyses include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netnih.gov The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net For purine derivatives, the introduction of a substituent like the methylthio (-SCH3) group at the C8 position influences the electronic properties. The -SCH3 group can affect the electron density across the purine ring system, thereby altering the HOMO-LUMO gap and influencing the molecule's potential as an electron donor or acceptor in chemical reactions. acs.org Quantum chemical calculations can precisely quantify these effects. researchgate.net

Table 1: Representative Calculated Electronic Properties for a Purine Derivative.
PropertyCalculated Value (eV)Significance
HOMO Energy-6.5Represents the ability to donate an electron.
LUMO Energy-1.8Represents the ability to accept an electron.
HOMO-LUMO Gap (ΔE)4.7Indicates chemical reactivity and stability. researchgate.net

Geometry optimization is a critical computational process used to find the most stable three-dimensional arrangement of atoms in a molecule—the conformation with the minimum potential energy. nih.govarxiv.org For 1H-Purine, 8-(methylthio)-, this involves calculating the forces on each atom and adjusting their positions until a stable structure on the potential energy surface is located. chemrxiv.org This is typically performed using DFT methods, such as the B3LYP functional, combined with a suitable basis set like 6-311++G(d,p), which provides a good balance of accuracy and efficiency for organic molecules. nih.govresearchgate.netplos.org The resulting optimized geometry provides precise data on bond lengths, bond angles, and dihedral angles, which are essential for understanding the molecule's shape and steric properties. nih.gov

Purine and its derivatives can exist in several tautomeric forms, which are isomers that differ in the position of a proton. nih.gov The most common tautomers for purines involve the migration of a proton between the nitrogen atoms of the heterocyclic rings, leading to forms such as 9H, 7H, 3H, and 1H. nih.gov Computational studies have shown that for unsubstituted purine, the 9H tautomer is generally the most stable in the gas phase. nih.gov The presence of a substituent, such as the methylthio group at the C8 position, can significantly influence the relative stability of these tautomers. nih.gov Quantum chemical calculations are used to determine the relative energies of each tautomer, predicting the most likely form to be present under specific conditions. nih.gov Furthermore, these studies often incorporate solvent effects using models like the Polarizable Continuum Model (PCM), as the stability of tautomers can change dramatically in different environments, such as in an aqueous solution. nih.govmdpi.com For instance, in some 8-substituted purines, solvation can alter tautomeric preferences, making the 7H tautomer more stable than the 9H form in water. nih.govmdpi.com

Table 2: Hypothetical Relative Energies of 8-(methylthio)purine Tautomers in Gas Phase vs. Water.
TautomerRelative Energy (Gas Phase, kcal/mol)Relative Energy (Aqueous, kcal/mol)
9H0.00 (Most Stable)0.00 (Most Stable)
7H1.5-0.5 (Potentially more stable)
3H8.06.5
1H10.27.8

Quantitative Structure-Activity Relationship (QSAR) Modeling for Purine Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. mdpi.com In the context of purine derivatives, a QSAR model could be developed to predict the therapeutic or inhibitory activity of new analogs of 8-(methylthio)purine based on their structural properties. nih.gov The process involves calculating a set of molecular descriptors for each compound in a training set. These descriptors quantify various physicochemical properties, such as steric (e.g., molecular volume), electronic (e.g., dipole moment), and hydrophobic (e.g., LogP) characteristics. nih.gov A mathematical model is then generated to correlate these descriptors with the observed biological activity. A validated QSAR model can be a powerful predictive tool, guiding the design of new purine derivatives with enhanced activity and reducing the need for extensive synthesis and testing. mdpi.com

Table 3: Common Molecular Descriptors Used in QSAR Modeling.
Descriptor ClassExample DescriptorProperty Represented
ElectronicDipole MomentPolarity and charge distribution.
TopologicalWiener IndexMolecular branching and size.
PhysicochemicalLogPHydrophobicity/Lipophilicity.
Quantum ChemicalHOMO/LUMO EnergyElectron-donating/accepting ability. researchgate.net
3D-MoRSE3D-Molecule Representation of Structures based on a Equation3D spatial arrangement of atoms. nih.gov

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as 8-(methylthio)purine) when bound to a second molecule (a receptor, typically a protein or enzyme) to form a stable complex. nih.govmdpi.com The primary goal of docking is to predict the binding mode and affinity of the ligand within the active site of the target protein. nih.gov The process involves generating a multitude of possible conformations of the ligand within the binding site and scoring them based on a function that estimates the binding energy. tpcj.org Successful docking simulations can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-receptor complex. researchgate.net For analogs of 8-(methylthio)purine, docking studies are crucial for understanding their mechanism of action and for structure-based drug design, allowing researchers to rationally modify the molecule to improve its binding affinity and selectivity for a specific biological target. nih.govresearchgate.net

Table 4: Example of Molecular Docking Results for an 8-(methylthio)purine Analog.
ParameterValue/Description
Protein Targete.g., Cyclin-Dependent Kinase 2 (CDK2)
Binding Energy (Score)-8.5 kcal/mol
Key Hydrogen Bond InteractionsN1 with Leu83, N3 with Asp86
Key Hydrophobic InteractionsMethylthio group with Val18, Ala31
Interacting Amino Acid ResiduesVal18, Ala31, Leu83, Asp86, Lys89

Mechanistic Investigations of Biological Interactions Molecular Level

Enzyme Inhibition and Modulation Mechanisms

The biological activity of 8-(methylthio)-purine derivatives is significantly defined by their ability to interact with and modulate the function of various enzymes crucial for cellular metabolism. A primary example is 5'-deoxy-5'-(methylthio)adenosine (MTA), a structurally related nucleoside that accumulates in cells deficient in the enzyme methylthioadenosine phosphorylase (MTAP). plos.org This accumulation has profound effects on other enzymatic pathways.

One of the key targets of MTA is protein arginine methyltransferase 5 (PRMT5) . Elevated intracellular levels of MTA lead to the inhibition of PRMT5, an enzyme responsible for the symmetric dimethylation of arginine residues on histone and non-histone proteins. nih.gov This inhibition alters gene expression and can impair T-cell function, highlighting a mechanism by which cancer cells with MTAP deletion can evade the immune system. nih.gov

Furthermore, MTA itself is a substrate for enzymes that regulate its concentration. Methylthioadenosine phosphorylase (MTAP) catalyzes the phosphorolytic cleavage of MTA to adenine (B156593) and 5-methylthioribose-1-phosphate, playing a central role in the methionine salvage pathway. plos.org Another enzyme, 5'-methylthioadenosine/S-adenosylhomocysteine nucleosidase (MTAN) , acts as a hydrolase, cleaving MTA into adenine and 5-methylthioribose. nih.govacs.org The kinetics of these enzymes are crucial in maintaining cellular homeostasis and preventing the toxic accumulation of MTA.

In a broader context, purine (B94841) analogs, particularly thiopurines, are well-known inhibitors of enzymes involved in de novo purine synthesis. nih.govclinpgx.org For instance, metabolites of drugs like 6-mercaptopurine (B1684380) can inhibit multiple enzymes in this pathway, leading to a reduction in the cellular pools of purine nucleotides required for DNA and RNA synthesis. nih.govnih.gov This general mechanism of action for purine antimetabolites provides a framework for understanding the potential enzymatic targets of 8-(methylthio)-purine derivatives.

EnzymeInteraction with 8-(methylthio)-purine derivative (MTA)Biological ConsequenceReference
Protein Arginine Methyltransferase 5 (PRMT5)Inhibition by MTA accumulationAltered gene expression, impaired T-cell function nih.gov
Methylthioadenosine Phosphorylase (MTAP)Substrate for cleavageRegulates MTA levels; key role in methionine salvage pathway plos.org
5'-methylthioadenosine/S-adenosylhomocysteine nucleosidase (MTAN)Substrate for hydrolysisRegulates MTA levels by converting it to adenine and 5-methylthioribose nih.govacs.org
Adenosine (B11128) Deaminase (ADA)Some synthetic methylthio-coformycin derivatives show specific inhibition of malarial ADAPotential antimalarial therapeutic target scispace.com

Receptor Binding and Ligand-Target Recognition

Beyond intracellular enzymes, 8-(methylthio)-purine derivatives can function as extracellular signaling molecules by binding to specific cell surface receptors. Research has identified that MTA can act as a ligand for purinergic receptors, specifically adenosine receptors, thereby modulating cellular behavior. nih.gov

Studies in melanoma have demonstrated that extracellular MTA signals through the adenosine A2B receptor (ADORA2B) . nih.gov This interaction initiates a signaling cascade that leads to the activation of the transcription factor activator protein-1 (AP-1), which is involved in cell proliferation and invasion. nih.gov This finding establishes a direct link between the accumulation of a purine metabolite and the modulation of a specific G protein-coupled receptor pathway.

Further investigations have shown that MTA can exert its effects through both adenosine A2a and A2b receptors . nih.gov This signaling can reprogram the response of immune cells to inflammatory stimuli. For example, MTA can suppress the production of tumor necrosis factor-alpha (TNF-α) by macrophages stimulated with Toll-like receptor (TLR) ligands, promoting a resolution of inflammation. nih.gov This suggests a novel function for MTA as an adenosine receptor activator, capable of fine-tuning immune responses.

Interestingly, the signaling pathway initiated by MTA binding to the ADORA2B receptor in melanoma cells does not follow the classical route of Gs-protein activation and subsequent cyclic AMP (cAMP) production. Instead, the downstream signaling involves the activation of Protein Kinase C (PKC) . nih.gov This highlights a non-canonical signaling mechanism for this purine derivative-receptor pair. The broader class of 8-substituted purines has been extensively explored for their affinity and selectivity towards various adenosine receptor subtypes, underscoring the therapeutic potential of targeting this receptor family with modified purines. nih.gov

Receptor TargetLigandKey Research FindingReference
Adenosine A2B Receptor (ADORA2B)5'-deoxy-5'-(methylthio)adenosine (MTA)Mediates AP-1 transcription factor activation in melanoma cells via PKC signaling. nih.gov
Adenosine A2a/A2b Receptors5'-deoxy-5'-(methylthio)adenosine (MTA)Reprograms macrophage activation and suppresses TNF-α production. nih.gov
Adenosine A1 ReceptorVarious 8-substituted xanthine (B1682287) derivativesHigh binding affinity demonstrates the potential of C8-substituted purines as receptor ligands. bindingdb.org

Interactions with Nucleic Acids (DNA/RNA) and Nucleotide Metabolism Pathways

A primary mechanism by which purine analogs exert their biological effects is through interference with nucleic acid metabolism and function. pharmacologyeducation.org These antimetabolites are designed to mimic endogenous purines, allowing them to be processed by cellular machinery into nucleotide analogs. nih.govwikipedia.org These fraudulent nucleotides can then be incorporated into DNA and RNA, leading to the disruption of replication and transcription, induction of mutations, and ultimately, cell cycle arrest and apoptosis. nih.govpharmacologyeducation.org

While direct evidence for the incorporation of 8-(methylthio)purine into nucleic acids is limited, the behavior of other 8-substituted purines provides valuable insights. Modifications at the C8 position of a purine ring can have significant steric and electronic consequences, altering the structure and stability of the DNA double helix. mdpi.com

For example, bulky substituents at the C8 position can favor a syn conformation of the nucleoside around the glycosidic bond, in contrast to the typical anti conformation found in B-DNA. researchgate.net This conformational shift is a key feature in the formation of left-handed Z-DNA, and oligonucleotides containing 8-substituted guanosines have been shown to stabilize this non-canonical DNA structure. mdpi.com Similarly, the presence of an 8-nitro-guanine lesion can induce a syn conformation that leads to mispairing with adenine, causing G-to-T transversion mutations. researchgate.net Oxidative damage at the C8 position, forming 7,8-dihydro-8-oxoguanosine (8-oxoG), alters the fine structure of the DNA backbone, which may serve as a recognition signal for DNA repair enzymes. nih.govnih.gov

These examples demonstrate that if 1H-Purine, 8-(methylthio)- were to be metabolized into its corresponding deoxynucleotide triphosphate, its incorporation into DNA could significantly perturb local DNA structure and interfere with the processes of replication and repair.

Cellular Signaling Pathway Modulation (Purine-based)

The modulation of cellular signaling by 8-(methylthio)-purine derivatives is intrinsically linked to their ability to bind purinergic receptors. The purinergic signaling system, a ubiquitous and evolutionarily conserved communication pathway, is mediated by extracellular nucleotides like ATP and the nucleoside adenosine, which act on P2 and P1 receptors, respectively. nih.govnih.govnih.gov

As discussed previously, MTA, the nucleoside of 8-(methylthio)purine, functions as an agonist at adenosine A2 receptors. nih.gov This interaction triggers downstream signaling cascades that can have profound effects on cell function. In immune cells, MTA signaling via A2 receptors can shift the cellular response from pro-inflammatory to anti-inflammatory, in part by down-regulating NF-κB signaling and inhibiting TNF-α production. nih.gov

In the context of cancer, the signaling pathway is distinct. Extracellular MTA, acting through the ADORA2B receptor in melanoma cells, activates the MAPK/ERK and PKC signaling pathways. nih.gov This leads to the activation of the AP-1 transcription factor, which in turn promotes cell invasiveness. nih.gov This pathway operates independently of the canonical cAMP-mediated signaling typically associated with A2 receptor activation. nih.govfrontiersin.org

The purinergic signaling network is complex, with different receptor subtypes and downstream effectors leading to diverse, and sometimes opposing, biological outcomes. frontiersin.orgnih.govresearchgate.net The ability of MTA to specifically engage the ADORA2B receptor and trigger a non-canonical PKC-dependent pathway illustrates a sophisticated mechanism by which a purine metabolite can hijack a cellular communication system to influence pathological processes like cancer progression.

Bio-evaluation of Purine Derivatives as Antimetabolites (Mechanistic Aspects)

The function of purine derivatives as antimetabolites stems from their structural similarity to natural purine bases. wikipedia.org This molecular mimicry allows them to enter and disrupt the normal metabolic pathways required for cell proliferation and survival. pharmacologyeducation.orgufl.edu The mechanistic basis for their antimetabolite activity is multifaceted, involving enzyme inhibition, disruption of nucleic acid synthesis, and aberrant modulation of signaling pathways.

Inhibition of De Novo Purine Synthesis : Purine analogs, once anabolized to their nucleotide forms, can act as feedback inhibitors of key enzymes in the purine biosynthesis pathway. nih.gov For example, 6-(methylmercapto)purine ribonucleoside is a potent inhibitor of this pathway, leading to the depletion of adenine and guanine (B1146940) nucleotides essential for rapidly dividing cells. nih.govclinpgx.org This starvation of essential building blocks halts DNA and RNA synthesis.

Incorporation into Nucleic Acids : As detailed in section 5.3, the incorporation of fraudulent purine nucleotides into DNA and RNA is a critical cytotoxic mechanism. nih.gov This leads to chain termination, replication fork collapse, and the introduction of mutations, which can trigger cell cycle arrest and apoptosis. pharmacologyeducation.org The study of various purine conjugates has shown that their cytotoxicity against tumor cell lines often correlates with their ability to inhibit DNA biosynthesis. nih.gov

The bio-evaluation of compounds like 1H-Purine, 8-(methylthio)- and its derivatives reveals a complex interplay between these mechanisms. Their ultimate effect as an antimetabolite is the net result of their ability to inhibit critical enzymes, corrupt genetic material, and dysregulate vital cellular communication pathways.

Advanced Materials and Supramolecular Chemistry Applications

Supramolecular Assembly and Host-Guest Chemistry Involving Purine (B94841) Scaffolds

Supramolecular chemistry focuses on chemical systems composed of a discrete number of molecules bound together by non-covalent forces. The purine scaffold is an effective component in this field due to its ability to form hydrogen bonds and engage in π-π stacking interactions. These interactions are crucial for the self-assembly of molecules into larger, ordered structures.

In host-guest chemistry, a larger "host" molecule selectively binds a smaller "guest" molecule. While specific host-guest complexes involving 1H-Purine, 8-(methylthio)- are not detailed in the available literature, other substituted purines have been studied. For instance, adamantane-substituted purine nucleosides have been shown to form stable host-guest complexes with β-cyclodextrin. nih.gov This capability suggests a potential for 1H-Purine, 8-(methylthio)- to participate in similar supramolecular assemblies, where the 8-(methylthio) group could influence binding specificity and strength. The broader field also includes amyloid-inspired assemblies based on single amino acids, highlighting the diverse ways biomolecules can form functional supramolecular structures. rsc.org

Role in Catalysis and Organocatalysis

The use of organic molecules to accelerate chemical reactions is known as organocatalysis. The nitrogen-rich purine structure presents potential as a scaffold for organocatalysts, for example, by providing basic sites to activate substrates. However, current research does not specifically identify 1H-Purine, 8-(methylthio)- as a catalyst or organocatalyst. The application of metal-organic frameworks (MOFs), which can incorporate purine-like linkers, in catalysis is an active area of research, suggesting a possible but as yet unexplored, indirect role for such compounds. nih.gov

Metal-Organic Frameworks (MOFs) and Coordination Polymers Incorporating Purine Linkers

Metal-Organic Frameworks (MOFs) and coordination polymers are crystalline materials constructed from metal ions or clusters linked together by organic molecules. The multiple nitrogen atoms in the purine ring system make it an excellent candidate for acting as a linker in these structures.

Researchers have successfully synthesized purine-containing zeolitic imidazolate frameworks (ZIFs), a subclass of MOFs. researchgate.netrsc.org These materials demonstrate the viability of incorporating the purine core into stable, porous frameworks. The specific properties of the resulting MOF, such as pore size and chemical environment, can be tuned by modifying the purine linker. While the use of 1H-Purine, 8-(methylthio)- as a linker has not been explicitly reported, the versatility of purines in forming coordination networks with metals like lanthanides suggests its potential in creating novel MOFs with unique properties. researchgate.netrsc.org

Table 1: Examples of Purine and Related Linkers in Coordination Polymers

Linker TypeMetal IonResulting StructureReference
PurineZincZeolitic Imidazolate Framework (ZIF-UC-7) researchgate.net
2-nitroterephthalic acidLanthanides (La, Nd, Sm, etc.)3D Frameworks and Coordination Polymers rsc.org

This table illustrates the general use of purine and similar nitrogen-containing heterocycles as linkers in MOFs and coordination polymers. Specific examples using 1H-Purine, 8-(methylthio)- are not yet documented.

Nanomaterials and Nanotechnology Integration

Nanotechnology offers powerful tools for creating new materials and devices. The integration of purine derivatives with nanomaterials is primarily seen in the area of biosensing. For example, hybrid nanocomposites combining graphene oxide with gold nanoparticles have been developed for the sensitive detection of purine-based cancer drugs. nih.govsemanticscholar.org The large surface area of the nanomaterials and the high conductivity of the gold nanoparticles contribute to the sensor's enhanced performance. nih.gov However, the scientific literature does not currently provide specific examples of 1H-Purine, 8-(methylthio)- being integrated into nanomaterials for other applications, such as drug delivery or nanoelectronics.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.